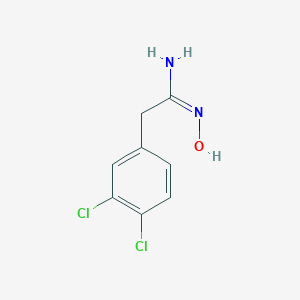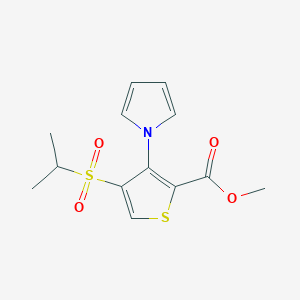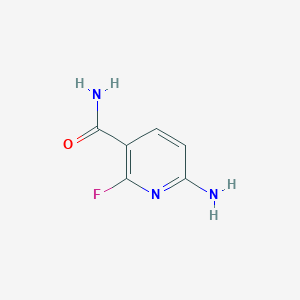
6-Amino-2-Fluoronicotinamid
Übersicht
Beschreibung
6-Amino-2-fluoronicotinamide is a chemical compound with the molecular formula C6H6FN3O. It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and an amino group is present at the 6-position.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes, such as protein kinases, which are crucial in cancer treatment.
Biological Research: The compound is used in studies related to cellular metabolism and enzyme inhibition.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoronicotinamide typically involves the fluorination of 6-aminonicotinamide. One common method includes the reaction of 6-aminonicotinic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield 6-Amino-2-fluoronicotinamide .
Industrial Production Methods
Industrial production methods for 6-Amino-2-fluoronicotinamide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of 6-Amino-2-fluoronicotinamide .
Wirkmechanismus
The mechanism of action of 6-Amino-2-fluoronicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of NADP±dependent enzymes, such as 6-phosphogluconate dehydrogenase, by interfering with glycolysis and leading to ATP depletion. This mechanism is particularly relevant in the context of cancer research, where it can synergize with DNA-crosslinking chemotherapy drugs to enhance their efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminonicotinamide: A closely related compound that lacks the fluorine atom at the 2-position.
2-Amino-6-fluoronicotinic Acid: Another derivative with similar structural features but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
6-Amino-2-fluoronicotinamide is unique due to the presence of both an amino group and a fluorine atom on the nicotinamide ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,8,10)(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUULJUZKGZQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
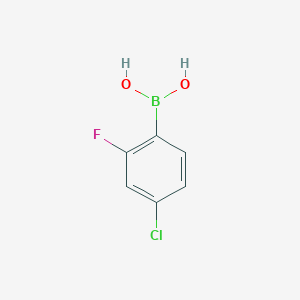
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)




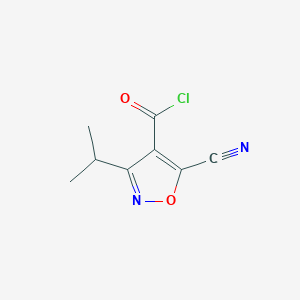
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)


